molecular formula C10H10N2O2 B1223245 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 81438-53-1

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1223245
Key on ui cas rn: 81438-53-1
M. Wt: 190.2 g/mol
InChI Key: BDKHWMQAUGGNAQ-UHFFFAOYSA-N
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Patent
US09309238B2

Procedure details

The ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (6.4 g, 29.3 mmol) was dissolved in 75 mL of ethanol (95%), 1 M LiOH (60 mL, 60 mmol) was added and reaction was heated to reflux for 36 hours. The resulting solution was concentrated to dryness and then made acidic (pH˜2-3) with the addition of 4 N HCl; resulting solids were collected by filtration and rigorously dried to give 4.6 grams (82%) of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, an off-white solid. mp 180-183° C.; 1H NMR (300 MHz, CD3OD) δ 9.52 (d, J=7.1 Hz, 1H), 7.73 (td, J=1.8, 0.9, 0.9 Hz, 1H), 7.48 (dd, J=7.1, 1.3 Hz, 1H), 2.81 (s, 3H), 2.63 (s, 3H). HRMS (EI), M+1 calcd. for C10H11N2O2, 191.0815; found 191.0837. Retention time=0.6-0.7 minutes (mobile phase: 60% water:acetonitrile).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]2[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][N:5]2[C:11]=1[C:12]([O:14]CC)=[O:13].[Li+].[OH-]>C(O)C>[CH3:1][C:2]1[N:3]=[C:4]2[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][N:5]2[C:11]=1[C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
CC=1N=C2N(C=CC(=C2)C)C1C(=O)OCC
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 36 hours
Duration
36 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated to dryness
ADDITION
Type
ADDITION
Details
with the addition of 4 N HCl
CUSTOM
Type
CUSTOM
Details
resulting solids
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
rigorously dried

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=CC(=C2)C)C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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